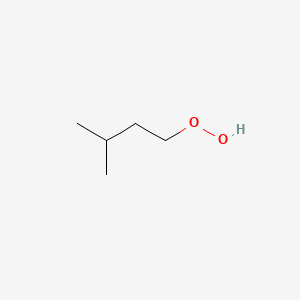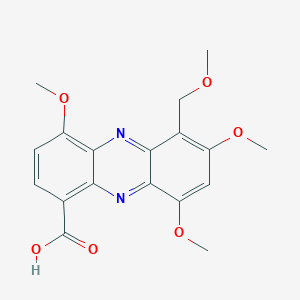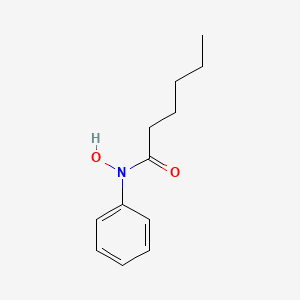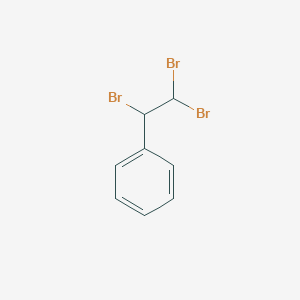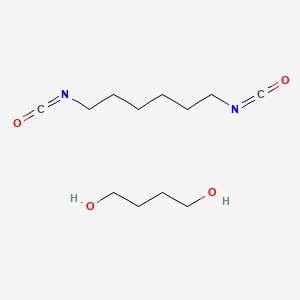![molecular formula C12H25NO3 B14691709 [2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate CAS No. 26345-29-9](/img/structure/B14691709.png)
[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate is a chemical compound with the molecular formula C12H25NO3. It is known for its various applications in scientific research and industry due to its unique chemical properties .
Métodos De Preparación
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate involves several steps. One common method includes the reaction of 2-(hydroxymethyl)-2-methylpentanol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in various biochemical processes .
Comparación Con Compuestos Similares
[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate can be compared with other carbamate compounds such as diethylcarbamazine and 9-anthrylmethyl N,N-diethylcarbamate. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and resulting chemical properties .
Similar compounds include:
- Diethylcarbamazine
- 9-Anthrylmethyl N,N-diethylcarbamate
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
26345-29-9 |
|---|---|
Fórmula molecular |
C12H25NO3 |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-5-8-12(4,9-14)10-16-11(15)13(6-2)7-3/h14H,5-10H2,1-4H3 |
Clave InChI |
JFDODGJIADCKIE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CO)COC(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
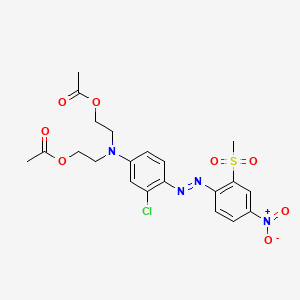

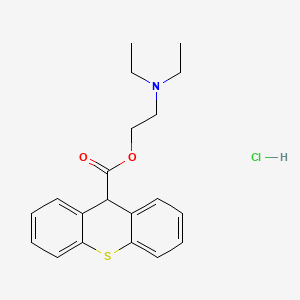
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
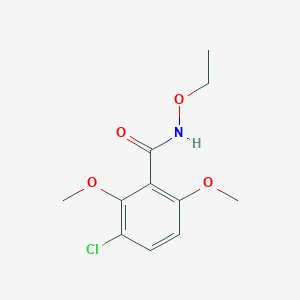
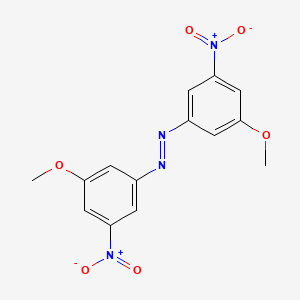
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)

